2-(2,4-Dichlorobenzene-1-sulfonyl)-2H-indazole-3-carboxylic acid
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Overview
Description
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an indazole core with a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Dichlorophenyl Ring: The dichlorophenyl ring is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the dichlorophenyl ring and the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indazole core can bind to specific receptors, modulating their function and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure but different functional groups.
Indazole derivatives: Various indazole-based compounds with different substituents, used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid is unique due to the combination of its sulfonyl, dichlorophenyl, and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
920019-85-8 |
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Molecular Formula |
C14H8Cl2N2O4S |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-13(14(19)20)9-3-1-2-4-11(9)17-18/h1-7H,(H,19,20) |
InChI Key |
CFRSHBOSWIANNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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